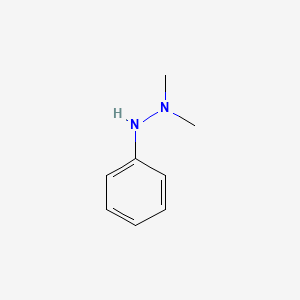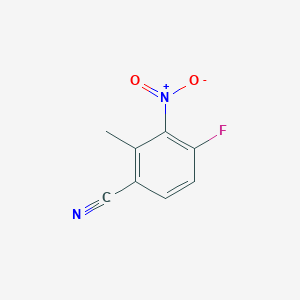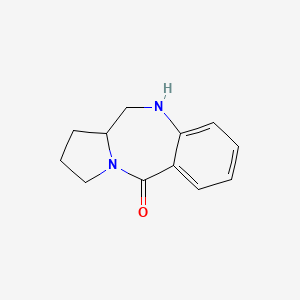![molecular formula C9H17NO4 B8589863 (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8589863.png)
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid is a derivative of the amino acid valine It is characterized by the presence of an isopropoxycarbonyl group attached to the nitrogen atom of the valine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group of D-valine using an isopropoxycarbonyl group. This can be achieved through the reaction of D-valine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial preparation methods. These methods involve the use of microorganisms to produce D-valine, which is then chemically modified to obtain this compound. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process .
化学反応の分析
Types of Reactions
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isopropoxycarbonyl group to other functional groups.
Substitution: The isopropoxycarbonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted valine derivatives.
科学的研究の応用
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anticancer agents.
Industry: This compound is used in the production of agricultural pesticides and veterinary antibiotics.
作用機序
The mechanism of action of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds to (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid include:
- N-carbamyl-D-valine
- N-acyl-D-valine
- DL-valine
Uniqueness
This compound is unique due to the presence of the isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
特性
分子式 |
C9H17NO4 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
(2R)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m1/s1 |
InChIキー |
BOEQBJGCRDSQAI-SSDOTTSWSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC(C)C |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















